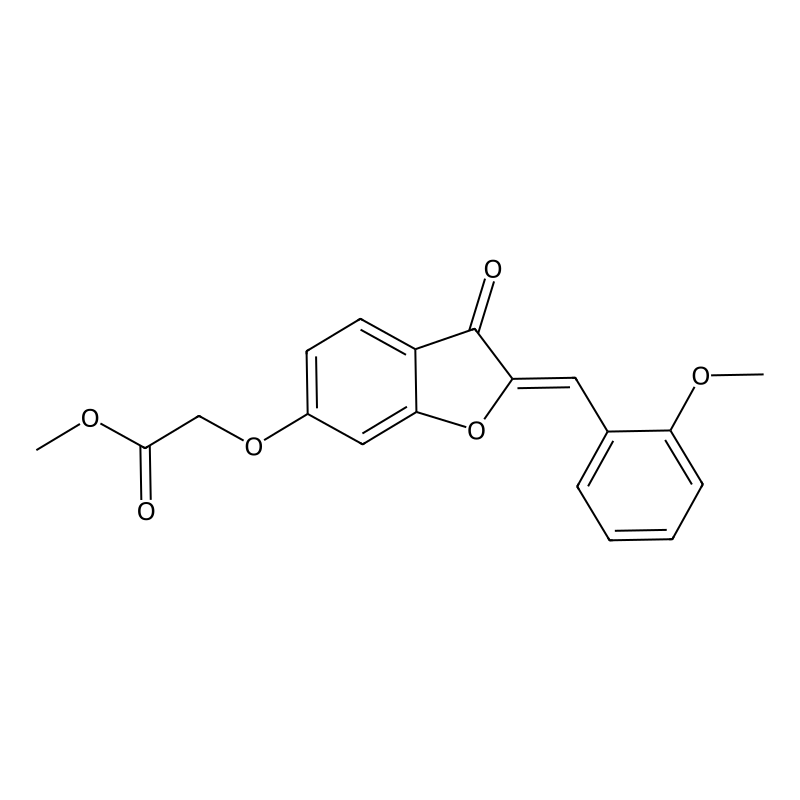

(Z)-methyl 2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

(Z)-methyl 2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic compound characterized by its unique structural features, including a methoxybenzylidene moiety and a benzofuran core. This compound belongs to a class of molecules that exhibit significant biological activity, making it of interest in medicinal chemistry and drug development. Its structure can be dissected into functional groups that may contribute to its reactivity and biological properties.

- Nucleophilic Substitution: The ester group can undergo hydrolysis or react with nucleophiles, potentially leading to the formation of new derivatives.

- Condensation Reactions: The presence of the benzylidene group allows for condensation reactions with amines or alcohols, forming more complex structures.

- Multicomponent Reactions (MCRs): As highlighted in recent literature, MCRs are efficient methods for synthesizing complex molecules like this compound, enabling the formation of diverse products in a single reaction step .

(Z)-methyl 2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate has shown promising biological activities in various studies. Its derivatives have been evaluated for:

- Antimicrobial Activity: Compounds derived from similar structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .

- Anti-inflammatory Properties: Some analogs exhibit potential as inhibitors of matrix metalloproteinases, which are involved in inflammatory processes .

- Anticancer Activity: Related compounds have been studied for their ability to inhibit cancer cell proliferation, suggesting potential therapeutic applications in oncology.

The synthesis of (Z)-methyl 2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate can be achieved through several approaches:

- Multicomponent Reactions: These reactions allow for the simultaneous formation of multiple bonds and functional groups, streamlining the synthesis process. For example, a one-pot reaction involving appropriate aldehydes, ketones, and alcohols can yield the target compound efficiently .

- Traditional Organic Synthesis: This involves sequential reactions such as acylation followed by condensation with methoxybenzaldehyde to form the desired product.

- Catalytic Methods: Utilizing catalysts such as transition metal complexes can enhance reaction rates and yields during synthesis.

The unique structure of (Z)-methyl 2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate makes it suitable for various applications:

- Pharmaceutical Development: Its potential antimicrobial and anti-inflammatory properties make it a candidate for drug development.

- Chemical Probes: The compound can serve as a molecular probe in biological studies to elucidate mechanisms of action or pathways involved in disease processes.

Studies on the interactions of (Z)-methyl 2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate with biological targets are essential for understanding its mechanism of action. For instance:

- Binding Affinity Studies: Investigating how well the compound binds to specific enzymes or receptors can provide insights into its biological activity.

- In Vivo Studies: Animal models may be used to evaluate the pharmacokinetics and pharmacodynamics of the compound, assessing its efficacy and safety profile.

Several compounds share structural similarities with (Z)-methyl 2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate. Here’s a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Compound A | Benzofuran core | Antimicrobial | Lacks methoxy group |

| Compound B | Aromatic ring | Anticancer | No ester functionality |

| Compound C | Methoxy group | Anti-inflammatory | Different substituents on benzene |

The presence of both an ester and a methoxybenzylidene moiety in (Z)-methyl 2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate distinguishes it from these similar compounds, potentially enhancing its solubility and biological interactions.